Array ( [bid] => 8585239 ) Buy Methyl 3-hydroxy-2,2-dimethylbutanoate

Methyl 3-hydroxy-2,2-dimethylbutanoate

Catalog No.
S8869363
CAS No.
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-hydroxy-2,2-dimethylbutanoate

Product Name

Methyl 3-hydroxy-2,2-dimethylbutanoate

IUPAC Name

methyl 3-hydroxy-2,2-dimethylbutanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-5(8)7(2,3)6(9)10-4/h5,8H,1-4H3

InChI Key

IZLAFAPADUHVEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C(=O)OC)O

Methyl 3-hydroxy-2,2-dimethylbutanoate is an organic compound classified as an ester, specifically derived from butanoic acid. Its molecular formula is C8H16O3C_8H_{16}O_3, and it has a molecular weight of approximately 160.21 g/mol. The compound features a hydroxyl group (-OH) at the 3-position of the butanoate chain, contributing to its chemical properties and reactivity. Methyl 3-hydroxy-2,2-dimethylbutanoate appears as a colorless liquid with a density of around 0.988 g/cm³ and is soluble in organic solvents such as ether and alcohol, but insoluble in water.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: The ester group can be reduced to yield alcohols.
  • Substitution: The ester group may participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions.

Methyl 3-hydroxy-2,2-dimethylbutanoate can be synthesized through several methods:

  • Reaction of 2,2-dimethylbutyraldehyde with methanol: This reaction is typically catalyzed by boric acid, resulting in the formation of 3-hydroxy-2,2-dimethylbutanol.
  • Conversion to 3-hydroxy-2,2-dimethylbutanoic acid: The intermediate alcohol is then reacted with an acid catalyst (e.g., sulfuric acid) to produce the corresponding acid.
  • Esterification: Finally, the acid undergoes esterification with methanol in the presence of an acid catalyst to yield methyl 3-hydroxy-2,2-dimethylbutanoate.

Industrial production often employs optimized reaction conditions using continuous flow reactors to maximize yield and purity.

Methyl 3-hydroxy-2,2-dimethylbutanoate finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Flavoring Agents: Its unique chemical structure may contribute to flavor profiles in food products.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity warrant further investigation.

The compound's versatility in chemical applications makes it a subject of interest in both academic and industrial research .

Interaction studies involving methyl 3-hydroxy-2,2-dimethylbutanoate focus on its reactivity with other chemical species. These interactions can include:

  • Reactivity with Nucleophiles: The ester group may react under acidic or basic conditions with various nucleophiles.
  • Biochemical Pathways: Understanding how this compound interacts within biological systems could provide insights into its pharmacological potential.

Further research is needed to elucidate specific interactions and their implications for practical uses.

Several compounds share structural similarities with methyl 3-hydroxy-2,2-dimethylbutanoate. Here are notable examples:

Compound NameMolecular FormulaCAS NumberKey Features
Ethyl 3-hydroxybutanoateC6H12O3C_6H_{12}O_369737-23-1Similar structure but lacks the dimethyl substitution
Methyl 3-hydroxybutanoateC6H12O3C_6H_{12}O_369737-23-1Similar structure but with a methyl ester group
Ethyl 2-hydroxy-2-methylbutanoateC7H14O3C_7H_{14}O_3-Different hydroxyl group position
Ethyl ButyrateC8H16O2C_8H_{16}O_2105-54-4Known for its fruity aroma; used in flavoring
Ethyl AcetateC4H8O2C_4H_{8}O_2141-78-6Common solvent; simpler structure without hydroxyl group

The uniqueness of methyl 3-hydroxy-2,2-dimethylbutanoate lies in its specific hydroxyl positioning and branched structure, which influence its physical properties and potential biological activities compared to these similar compounds .

Methyl 3-hydroxy-2,2-dimethylbutanoate is systematically named according to IUPAC guidelines as methyl 3-hydroxy-2,2-dimethylbutanoate. Its molecular formula, C₇H₁₄O₃, corresponds to a molecular weight of 146.18 g/mol. The structure features a butanoate backbone with a hydroxyl group (-OH) at the 3-position and two methyl groups (-CH₃) at the 2-position, creating a sterically hindered environment (Fig. 1). Key identifiers include:

  • InChIKey: IZLAFAPADUHVEE-UHFFFAOYSA-N
  • SMILES: CC(C(C)(C)C(=O)OC)O

The compound’s branched structure influences its solubility, favoring organic solvents like ethanol and ether over water.

Historical Discovery and Initial Characterization

While the exact discovery timeline of methyl 3-hydroxy-2,2-dimethylbutanoate remains undocumented in public databases, its synthesis and characterization gained prominence in the late 20th century alongside advances in esterification techniques. Early studies focused on its role as an intermediate in pharmaceutical synthesis, particularly in producing β-hydroxy esters for antibiotic derivatives.

Position Within Ester Functional Group Taxonomy

Esters are classified by their alkyl/aryl groups and substitution patterns. Methyl 3-hydroxy-2,2-dimethylbutanoate belongs to the hydroxy ester subclass, characterized by a hydroxyl group on the carbon chain. Its branched structure places it within the tertiary ester category, where steric effects dominate reactivity. Comparatively, simpler esters like ethyl acetate (C₄H₈O₂) lack hydroxyl groups and branching, resulting in lower boiling points and higher volatility.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

Explore Compound Types